molecular formula C11H9ClN2 B1601213 3-Chloro-6-(2-methylphenyl)pyridazine CAS No. 96225-49-9

3-Chloro-6-(2-methylphenyl)pyridazine

Cat. No.: B1601213
CAS No.: 96225-49-9
M. Wt: 204.65 g/mol
InChI Key: NWOBIVPDWBWZJH-UHFFFAOYSA-N
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Description

3-Chloro-6-(2-methylphenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorine atom at the third position and a 2-methylphenyl group at the sixth position of the pyridazine ring. It has a molecular formula of C11H9ClN2 and a molecular weight of 204.66 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-(2-methylphenyl)pyridazine typically involves the reaction of 3,6-dichloropyridazine with 2-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, efficient mixing, and precise temperature control. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-(2-methylphenyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 3-amino-6-(2-methylphenyl)pyridazine, 3-thio-6-(2-methylphenyl)pyridazine, and 3-alkoxy-6-(2-methylphenyl)pyridazine.

    Oxidation Reactions: The major product is this compound N-oxide.

    Reduction Reactions: The major products are dihydropyridazine derivatives.

Scientific Research Applications

3-Chloro-6-(2-methylphenyl)pyridazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-(2-methylphenyl)pyridazine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-6-methylpyridazine: Similar in structure but lacks the 2-methylphenyl group.

    3-Chloro-6-(methylsulfonyl)pyridazine: Contains a methylsulfonyl group instead of the 2-methylphenyl group.

    3-Chloro-6-phenylpyridazine: Has a phenyl group instead of the 2-methylphenyl group.

Uniqueness

3-Chloro-6-(2-methylphenyl)pyridazine is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-chloro-6-(2-methylphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-4-2-3-5-9(8)10-6-7-11(12)14-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOBIVPDWBWZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00544156
Record name 3-Chloro-6-(2-methylphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96225-49-9
Record name 3-Chloro-6-(2-methylphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00544156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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